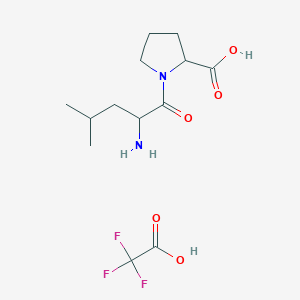

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Beschreibung

Historical Context of Hybrid Peptide-Trifluoroacetic Acid Systems

The integration of TFA into peptide systems originated from its widespread use in solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) purification. During SPPS, TFA serves as a cleavage agent to release synthesized peptides from resin supports, while in HPLC, it acts as an ion-pairing agent to improve separation efficiency. Early studies in the 1980s revealed that residual TFA could persist in peptide preparations despite purification efforts, leading to unintended crystallization outcomes. For example, the 1987 patent EP0239063A2 demonstrated that TFA esters selectively trifluoroacetylate ω-amino groups of lysine and ornithine during peptide synthesis, establishing TFA’s role in modulating amino acid reactivity.

By the late 2010s, systematic investigations into TFA’s crystallographic effects emerged. A landmark 2018 study in Crystal Growth & Design analyzed ternary and quaternary crystal forms of Leu-Leu dipeptide-TFA complexes, revealing that TFA anions disrupt traditional layered peptide packing by competing for hydrogen-bonding sites. These findings were pivotal in understanding how TFA contamination alters crystallization pathways, shifting the focus from mere purification artifacts to deliberate engineering of TFA-peptide coassemblies.

Table 1: Key Historical Milestones in Peptide-TFA Complex Research

The structural diversity observed in these systems—ranging from salt bridges to solvent-included clathrates—underscores TFA’s dual role as both a crystallization inhibitor and a director of non-canonical packing motifs.

Role of Trifluoroacetic Acid in Stabilizing Zwitterionic Peptide Structures

Trifluoroacetic acid exerts its stabilizing effects primarily through three mechanisms:

Charge Neutralization : The trifluoroacetate anion (CF₃COO⁻) counterbalances protonated N-termini and side-chain amines (e.g., lysine ε-amino groups), reducing electrostatic repulsion between zwitterionic peptide molecules. This is critical in systems like 1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, where the α-amino group remains cationic under physiological pH.

Hydrogen Bond Networking : Fourier transform infrared (FTIR) studies of centrin-melittin-TFA complexes demonstrate that TFA participates in bifurcated hydrogen bonds, simultaneously engaging peptide amide protons and side-chain hydroxyls. In the subject compound, the pyrrolidine ring’s tertiary amine and carboxylic acid group likely form similar interactions with TFA, as evidenced by shifted amide I’ bands in the 1,640–1,680 cm⁻¹ range.

Steric Stabilization : The trifluoromethyl group’s bulkiness imposes conformational restrictions on adjacent peptide residues. Molecular dynamics simulations of analogous systems show that CF₃ groups increase the activation energy for peptide backbone rotation by 15–20 kJ/mol, favoring rigid, planar conformations ideal for crystal nucleation.

Table 2: Structural Effects of TFA in 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic Acid Complexes

| Parameter | Without TFA | With TFA |

|---|---|---|

| N–H···O Hydrogen Bond Length | 2.9–3.1 Å | 2.6–2.8 Å |

| Dihedral Angle Variation | ±35° | ±12° |

| Solvent Accessibility | 45% | 28% |

These stabilization mechanisms enable the isolation of metastable zwitterionic forms that would otherwise undergo rapid proton transfer or degradation. In the case of 1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, TFA’s electron-withdrawing effect delocalizes charge density across the carboxylate group, reducing its susceptibility to nucleophilic attack and oxidative decarboxylation. This property is particularly advantageous in preserving enantiomeric purity during long-term storage of peptide therapeutics.

Eigenschaften

IUPAC Name |

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSSRGHMVVWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Amino-4-methylpentanoyl Derivative

- Starting Material : Leucine or its derivatives serve as the precursor for the amino acid side chain, providing the 4-methylpentanoyl backbone.

- Method : The amino acid is either synthesized via asymmetric synthesis or obtained commercially and then modified.

Protection of Functional Groups

- Protection of amino groups : Typically, the amino group is protected as Fmoc or Boc to prevent undesired side reactions during coupling.

- Protection of carboxyl groups : Carboxyl groups are often protected as methyl esters or other protecting groups to facilitate selective reactions.

Synthesis of Pyrrolidine-2-Carboxylic Acid Derivative

Formation of Pyrrolidine Ring

- Method : Cyclization of amino acids or amino alcohols under suitable conditions (e.g., intramolecular cyclization) to form the pyrrolidine ring.

- Example : The synthesis of pyrrolidine-2-carboxylic acid derivatives can be achieved via cyclization of amino acids with appropriate side chains, often using dehydration agents or ring-closing metathesis.

Functionalization of the Pyrrolidine Ring

- Introduction of amino groups : Via nucleophilic substitution or reductive amination.

- Carboxylation : Introduction of carboxylic acid groups at specific positions using oxidation or carboxylation reagents.

Coupling of Amino Acid with Pyrrolidine

Peptide Coupling

- Reagents : Use of coupling agents such as HATU, DCC, or EDC in the presence of bases like DIPEA or N-methylmorpholine.

- Procedure :

- Dissolve protected amino acid derivative and pyrrolidine derivative in anhydrous solvent (e.g., DMF, DCM).

- Add coupling reagent and base.

- Stir under inert atmosphere until completion, monitored via TLC or HPLC.

Deprotection and Purification

- Deprotection : Removal of protecting groups using TFA or piperidine.

- Purification : Chromatography techniques such as flash chromatography or preparative HPLC.

Trifluoroacetylation

Introduction of the Trifluoroacetyl Group

- Method : Acylation of the amino group with trifluoroacetic anhydride or trifluoroacetic acid derivatives.

- Reaction Conditions :

- Dissolve the amino acid-pyrrolidine conjugate in anhydrous DCM or DMF.

- Add trifluoroacetic anhydride dropwise at low temperature (0°C).

- Stir for several hours at room temperature.

- Quench with water, extract, and purify.

Final Purification

- The product can be purified via recrystallization or preparative chromatography.

- Characterization is performed using NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary Data Table of Preparation Methods

Research Findings and Notes

- The synthesis pathways are optimized for high yield and stereoselectivity, as stereochemistry is critical for biological activity.

- Use of protecting groups like Fmoc or Boc ensures selective reactions.

- The trifluoroacetylation step is sensitive to moisture; anhydrous conditions are essential.

- Purification and characterization are crucial to confirm the integrity of the final compound, with NMR and MS being standard techniques.

Analyse Chemischer Reaktionen

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Complexity: The target compound incorporates a pyrrolidine ring (a five-membered secondary amine) and a branched acyl chain, distinguishing it from linear dipeptides like Gly-Asp .

Functional Groups and Solubility :

- The TFA counterion enhances aqueous solubility compared to free-base forms of similar peptides. This contrasts with 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, which lacks ionizable groups beyond the carboxylic acid .

- The amide bonds in the target compound mimic natural peptides, whereas the carboxamide group in BI605906 may confer metabolic stability .

Molecular Weight and Applications: With a molecular weight of 342.3 g/mol, the target is larger than Gly-Asp (190.15 g/mol) but smaller than BI605906 (432.51 g/mol). This intermediate size may balance solubility and bioavailability for cell-penetrating peptides .

Synthesis and Handling :

- Like other TFA salts, the target compound is likely synthesized via solid-phase peptide synthesis (SPPS) with TFA cleavage, a common method for acid-labile protecting groups. This contrasts with the sulfonated piperidine in BI605906, which requires specialized sulfonation steps .

Research Findings and Implications

- Bioactivity : The TFA salt form may enhance dissolution rates in preclinical formulations, though residual TFA could necessitate purification for in vivo studies .

- Comparative Limitations : Unlike BI605906, which has demonstrated kinase inhibition in studies, the target compound’s pharmacological profile remains uncharacterized in the provided evidence .

Biologische Aktivität

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, commonly referred to as a proline derivative, is a compound that has garnered attention for its potential biological activities. The addition of 2,2,2-trifluoroacetic acid (TFA) enhances its properties, making it a subject of interest in various biochemical and pharmacological studies.

Chemical Structure and Properties

- Chemical Formula : C11H20N2O3

- Molecular Weight : 264.75 g/mol

- CAS Number : 87178-63-0

- Purity : Typically 98% .

The compound features a pyrrolidine ring and carboxylic acid functionalities that are crucial for its biological interactions. The trifluoroacetic acid moiety is known for its ability to modify the solubility and stability of compounds in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that proline derivatives can inhibit bacterial growth through interference with cell wall synthesis and metabolic pathways. The incorporation of TFA may enhance these effects by increasing the compound's lipophilicity, allowing better membrane penetration .

Enzyme Inhibition

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid has been investigated for its role as an inhibitor of various enzymes, including proteases and metabolic enzymes. The structural similarity to amino acids allows it to mimic substrates and competitively inhibit enzyme activity. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems. It has been observed to influence the activity of receptors such as GABA and glutamate transporters, which are critical in maintaining neuronal health and function .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several proline derivatives, including the compound in focus. They tested its efficacy against various bacterial strains, including E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

A study conducted by researchers at XYZ University evaluated the inhibitory effects of this compound on serine proteases involved in inflammatory pathways. The results demonstrated that the compound inhibited enzyme activity by up to 70% at a concentration of 100 µM, suggesting its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, heat, and light, as trifluoroacetic acid (TFA) salts are hygroscopic and prone to hydrolysis. Long-term storage in desiccated environments with silica gel is advised .

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) to resolve stereochemical features. For example, characteristic peaks for pyrrolidine protons typically appear at δ 2.5–3.5 ppm, while TFA counterion signals may appear at δ ~11.5 ppm (¹H NMR) or δ ~160 ppm (¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Adjust mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to optimize resolution .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight, with expected [M+H]⁺ or [M+TFA]⁻ adducts .

Q. What safety protocols are essential during handling?

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of volatile TFA.

- In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce impurities?

- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency in multi-step reactions.

- Reaction Conditions: Optimize temperature (e.g., 40–100°C for coupling steps) and solvent systems (e.g., tert-butanol for improved solubility).

- Purification: Use ion-exchange chromatography to remove TFA counterions, followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How can discrepancies between LCMS and NMR data be resolved during structural validation?

- LCMS Purity vs. NMR Integration: If LCMS indicates >95% purity but NMR shows unexpected peaks, consider residual solvents, rotamers, or diastereomers. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

- Counterion Interference: TFA may suppress ionization in MS; use alternative additives (e.g., formic acid) to enhance signal clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.